Methyl 5-bromo-2-(3-methylbenzamido)benzoate
Description
These compounds share a common scaffold: a benzoate ester with a bromine substituent at position 5 and diverse functional groups at position 2. The target compound features a 3-methylbenzamido group at position 2, which distinguishes it from analogs with sulfonamido, alkylamino, or ether substituents. Such derivatives are typically intermediates in pharmaceuticals, agrochemicals, or materials science .
Properties
IUPAC Name |
methyl 5-bromo-2-[(3-methylbenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-10-4-3-5-11(8-10)15(19)18-14-7-6-12(17)9-13(14)16(20)21-2/h3-9H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKOOJYARJXANJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(3-methylbenzamido)benzoate typically involves the following steps:
Bromination: The starting material, methyl benzoate, undergoes bromination to introduce a bromine atom at the 5th position. This reaction is usually carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Amidation: The brominated product is then subjected to amidation with 3-methylbenzoyl chloride in the presence of a base such as triethylamine (TEA) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(3-methylbenzamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Scientific Research Applications
Methyl 5-bromo-2-(3-methylbenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(3-methylbenzamido)benzoate involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Notes on Structural and Functional Trends
Substituent Effects: Electron-withdrawing groups (e.g., sulfonamido) increase electrophilicity at the benzoate core, enhancing reactivity in nucleophilic substitutions. Bulky groups (e.g., cyclohexylamino) may hinder crystallization, as seen in the amorphous nature of S10j .
Synthetic Challenges :
- Propargyl-containing derivatives require specialized catalysts (e.g., Cu(I)) for alkyne functionalization .
- Halogenated analogs (e.g., bromo, fluoro) often necessitate inert conditions to prevent dehalogenation.
Toxicity Considerations :
- Methyl benzoate derivatives generally exhibit low acute toxicity (e.g., LD₅₀ > 2000 mg/kg in rodents) , but brominated analogs may require additional safety profiling.
Biological Activity
Methyl 5-bromo-2-(3-methylbenzamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the biological activities, mechanisms of action, and relevant case studies associated with this compound.
The mechanism of action for this compound involves its binding to specific enzymes or receptors, modulating their activity. The presence of the bromine atom enhances the compound's binding affinity, while the amide group plays a crucial role in stabilizing these interactions. These properties allow it to influence various biochemical pathways, including:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic processes.
- Cell Signaling Modulation : The compound can alter cell signaling pathways, affecting gene expression and cellular metabolism.
Antimicrobial Properties
This compound has demonstrated promising antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on bacterial strains, with minimum inhibitory concentration (MIC) values suggesting potent activity.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.
- Case Study : In a study involving breast cancer cell lines, this compound showed a dose-dependent reduction in cell viability, with IC50 values indicating effective cytotoxicity at lower concentrations.
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit phosphopantetheinyl transferase, an essential enzyme in Mycobacterium tuberculosis biosynthesis pathways, with IC50 values below 10 μM .
- Cell Cycle Arrest : Studies indicate that it can cause cell cycle arrest at the G1 phase in cancer cells, leading to reduced proliferation rates.
- Structural Activity Relationship (SAR) : Modifications to the benzamide structure have shown varying effects on biological activity, suggesting that further optimization could enhance potency against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
